3-[(4-Aminophenyl)azo]-benzenesulfonic acid
Overview
Description
3-[(4-Aminophenyl)azo]-benzenesulfonic acid, also known as 4’-Aminoazobenzene-3-sulfonic acid, is an organic compound with the molecular formula C12H11N3O3S. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used as a dye intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of p-phenylenediamine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with m-aminobenzenesulphonic acid under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient coupling and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Aminophenyl)azo]-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
3-[(4-Aminophenyl)azo]-benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the production of colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 3-[(4-Aminophenyl)azo]-benzenesulfonic acid involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting various biological effects.
Comparison with Similar Compounds
Similar Compounds
- m-[(p-Nitrophenyl)azo]benzenesulphonic acid
- m-[(p-Methoxyphenyl)azo]benzenesulphonic acid
- m-[(p-Hydroxyphenyl)azo]benzenesulphonic acid
Uniqueness
3-[(4-Aminophenyl)azo]-benzenesulfonic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and sulfonic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-[(4-aminophenyl)diazenyl]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c13-9-4-6-10(7-5-9)14-15-11-2-1-3-12(8-11)19(16,17)18/h1-8H,13H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATBWCBBYMPOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018999 | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-23-8 | |
Record name | 3-[2-(4-Aminophenyl)diazenyl]benzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-((p-Aminophenyl)azo)benzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-[(p-aminophenyl)azo]benzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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